mPEG4-Mal (Methyl-PEG4-Maleimide) is a discrete, monodisperse polyethylene glycol (dPEG) reagent utilized primarily for the targeted capping and modification of free sulfhydryls. Featuring an exact molecular weight of 358.39 g/mol and a precise four-unit PEG spacer, it reacts rapidly and specifically with thiols at pH 6.5–7.5 via Michael addition to form stable thioether bonds . In procurement and process design, mPEG4-Mal is prioritized over traditional modifiers because its monofunctional methoxy terminus prevents cross-linking, while its discrete architecture ensures absolute mass precision, eliminating the batch-to-batch variability inherent to polymeric PEG mixtures .
Substituting mPEG4-Mal with polymeric mPEG-maleimides (e.g., 2 kDa or 5 kDa) introduces unavoidable polydispersity (PDI > 1.05), creating a heterogeneous mixture of conjugate masses that severely complicates mass spectrometry characterization and regulatory approval workflows . Conversely, downgrading to non-PEGylated maleimides, such as N-ethylmaleimide (NEM), deprives the conjugate of a critical hydrophilic spacer, often triggering hydrophobic aggregation, reducing aqueous solubility, and causing steric clash at the conjugation site [1]. Thus, mPEG4-Mal is structurally indispensable when a workflow demands exact mass resolution combined with optimized steric clearance and solubility enhancement.
Unlike traditional polymeric PEGs, mPEG4-Mal is synthesized as a discrete molecule with a Polydispersity Index (PDI) of exactly 1.0. When capping proteins or modifying peptides, polymeric mPEG-maleimides exhibit a PDI of 1.05–1.20, creating a heterogeneous mixture of conjugate masses that appear as a broad envelope in mass spectrometry. In contrast, mPEG4-Mal adds an exact mass of 358.39 Da per conjugation event, enabling single-peak resolution and precise Drug-to-Antibody Ratio (DAR) calculations.
| Evidence Dimension | Polydispersity Index (PDI) and Mass Resolution |
| Target Compound Data | mPEG4-Mal: PDI = 1.0 (exact mass addition of 358.39 Da) |
| Comparator Or Baseline | Polymeric mPEG-Mal (e.g., 2 kDa): PDI > 1.05 (smeared mass distribution) |
| Quantified Difference | Elimination of mass heterogeneity, yielding 100% discrete conjugate species. |
| Conditions | Mass spectrometry characterization of bioconjugates |
Essential for meeting strict regulatory requirements for conjugate characterization and ensuring lot-to-lot reproducibility in biomanufacturing.
Capping free thiols with standard non-PEGylated reagents like N-ethylmaleimide (NEM) often reduces the aqueous solubility of the target molecule, leading to aggregation. The tetraethylene glycol core of mPEG4-Mal provides a highly hydrated spacer that actively increases the hydrodynamic volume and aqueous solubility of the conjugate. Compared to alkyl maleimides, the mPEG4 modification maintains conjugate stability in physiological buffers without inducing precipitation .
| Evidence Dimension | Aqueous solubility and aggregation propensity |
| Target Compound Data | mPEG4-Mal: Enhances solubility via 4-unit hydrophilic PEG chain |
| Comparator Or Baseline | N-ethylmaleimide (NEM): Decreases solubility, induces hydrophobic aggregation |
| Quantified Difference | Significant reduction in measurable protein/peptide aggregates post-conjugation. |
| Conditions | Aqueous buffer systems (pH 6.5–7.5) |
Prevents material loss due to precipitation, ensuring higher recoverable yields of modified biomolecules.
The efficiency of thiol-maleimide coupling drops significantly when targeting partially buried cysteines. Zero-length or very short maleimides suffer from steric clash with the protein backbone. mPEG4-Mal provides a flexible spacer arm of approximately 16 atoms, which extends the reactive maleimide group away from the methoxy cap or surface. This specific length overcomes the steric hindrance that limits shorter analogs (e.g., mPEG2-Mal), achieving near-quantitative conversion at lower molar excesses .
| Evidence Dimension | Spacer length and steric clearance |
| Target Compound Data | mPEG4-Mal: ~16-atom flexible spacer |
| Comparator Or Baseline | Zero-length maleimides or mPEG2-Mal: <10-atom spacer |
| Quantified Difference | Higher conjugation yields at lower molar equivalents due to optimal steric clearance. |
| Conditions | Conjugation to sterically hindered or partially buried sulfhydryls |
Reduces the required molar excess of the reagent, lowering procurement costs and simplifying downstream purification.
Because mPEG4-Mal provides an exact mass addition (358.39 Da) without the polydispersity of polymeric PEGs, it is the preferred reagent for capping unreacted cysteines during ADC synthesis. This precise mass allows for accurate, high-resolution mass spectrometry analysis of the final DAR (Drug-to-Antibody Ratio), which is a critical quality attribute for regulatory approval.
When synthesizing highly hydrophobic peptides containing terminal cysteines, standard capping with NEM can render the peptide insoluble in aqueous assays. Modifying the peptide with mPEG4-Mal leverages its hydrophilic tetraethylene glycol core to maintain aqueous solubility and prevent aggregation, directly improving assay reliability and yield .
For thiol-reactive biosensors or gold nanoparticles, mPEG4-Mal serves as an ideal passivating agent. Its 16-atom spacer provides sufficient steric bulk to prevent non-specific protein binding, while its discrete length ensures the hydrodynamic radius of the nanoparticle remains uniform and tightly controlled, unlike surfaces passivated with polymeric PEGs .